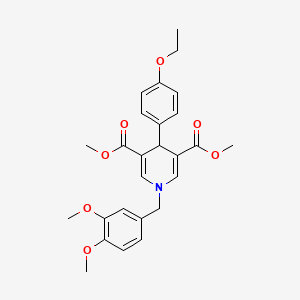![molecular formula C28H23N5O3 B14964681 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B14964681.png)
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an indole moiety, an oxadiazole ring, and a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indole moiety, the construction of the oxadiazole ring, and the assembly of the naphthyridine core. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:
作用机制
The mechanism of action of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active structures.
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
Oxindoles: Used in the synthesis of melatonin analogs and other bioactive compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C28H23N5O3 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C28H23N5O3/c1-17-7-3-5-9-20(17)26-30-28(36-31-26)22-15-32(27-21(25(22)35)12-11-18(2)29-27)16-24(34)33-14-13-19-8-4-6-10-23(19)33/h3-12,15H,13-14,16H2,1-2H3 |
InChI 键 |
UKPBIUBKLKGVRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)C5=NC(=NO5)C6=CC=CC=C6C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


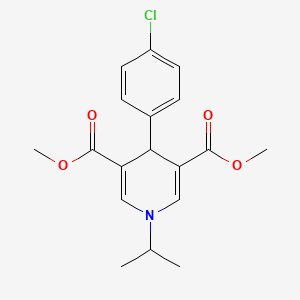
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14964611.png)
![3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14964613.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964614.png)
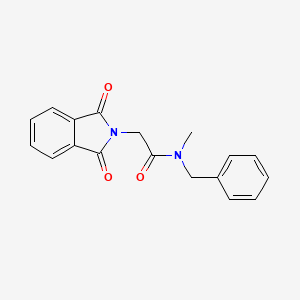
![methyl 3-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B14964627.png)
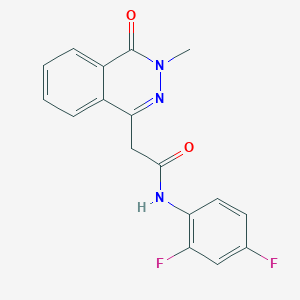
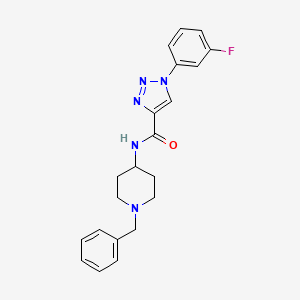
![Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B14964674.png)
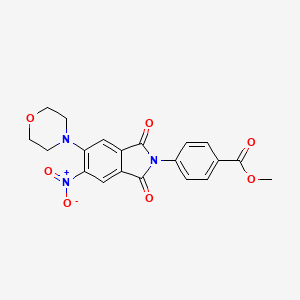
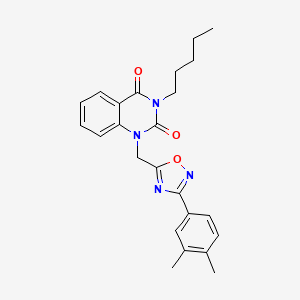
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B14964690.png)
